molecular formula C19H18F3NO2 B2547954 (3-(4-Methoxyphenyl)pyrrolidin-1-yl)(2-(trifluoromethyl)phenyl)methanone CAS No. 1209749-47-2

(3-(4-Methoxyphenyl)pyrrolidin-1-yl)(2-(trifluoromethyl)phenyl)methanone

Cat. No.: B2547954
CAS No.: 1209749-47-2
M. Wt: 349.353
InChI Key: NNCBKPMLIRHXJS-UHFFFAOYSA-N
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Description

(3-(4-Methoxyphenyl)pyrrolidin-1-yl)(2-(trifluoromethyl)phenyl)methanone is a pyrrolidine-based methanone derivative featuring two distinct aromatic substituents:

  • 3-(4-Methoxyphenyl) group: A para-methoxy-substituted phenyl ring attached to the pyrrolidine nitrogen, contributing electron-donating properties.
  • 2-(Trifluoromethyl)phenyl ketone: A phenyl group with a trifluoromethyl (CF₃) substituent in the ortho position, enhancing lipophilicity and metabolic stability.

For instance, phenoxy-pyrrolidine derivatives with trifluoromethyl groups have been explored as CoA-disrupting agents , while pyrrolidine-methanone scaffolds are associated with kinase inhibition (e.g., JAK-STAT pathways) .

Properties

IUPAC Name

[3-(4-methoxyphenyl)pyrrolidin-1-yl]-[2-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3NO2/c1-25-15-8-6-13(7-9-15)14-10-11-23(12-14)18(24)16-4-2-3-5-17(16)19(20,21)22/h2-9,14H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNCBKPMLIRHXJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CCN(C2)C(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(3-(4-Methoxyphenyl)pyrrolidin-1-yl)(2-(trifluoromethyl)phenyl)methanone, with the CAS number 1209749-47-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C19H18F3NO2
  • Molecular Weight : 349.3 g/mol
  • Structure : The compound features a pyrrolidine ring substituted with a methoxyphenyl group and a trifluoromethylphenyl group.

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities, including neuroprotective effects and potential interactions with neurotransmitter systems. The following sections detail specific findings related to its pharmacological properties.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of compounds structurally similar to (3-(4-Methoxyphenyl)pyrrolidin-1-yl)(2-(trifluoromethyl)phenyl)methanone. For instance, related pyrrolidine derivatives have shown efficacy in protecting neuronal cells from excitotoxic damage induced by kainic acid in organotypic hippocampal slice cultures. These studies suggest that such compounds may modulate pathways involving protein kinases like AKT and PKA, which are critical for cell survival under stress conditions .

The proposed mechanisms of action for this compound include:

  • Inhibition of Cholinesterases : Similar compounds have demonstrated inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are essential for neurotransmitter regulation. This inhibition can enhance cholinergic signaling, potentially benefiting conditions like Alzheimer's disease .
  • Interaction with Trace Amine-Associated Receptors (TAARs) : Some studies suggest that the neuroprotective effects may be mediated through interactions with TAARs, influencing downstream signaling pathways involving AKT and PKA activation .

Case Studies and Research Findings

  • Neuroprotection Against Kainic Acid Toxicity :
    • In a study utilizing rat hippocampal slices, exposure to related compounds prevented cell death caused by kainic acid. The protective effect was associated with preserved levels of p-AKT and p-PKA, indicating a role for these kinases in mediating neuroprotection .
  • Cholinesterase Inhibition Studies :
    • A series of experiments evaluated various derivatives for their ability to inhibit AChE and BChE. The most active compounds showed IC50 values indicating significant inhibition, suggesting potential therapeutic applications in cognitive disorders .
  • Structure-Activity Relationship (SAR) :
    • Research into the SAR of related phenyl(pyrrolidin-1-yl)methanone derivatives has provided insights into how modifications to the molecular structure can enhance biological activity. For example, the introduction of methoxy groups at specific positions on the aromatic rings has been correlated with increased potency against cholinesterases .

Table 1: Summary of Biological Activities

Activity Effect Reference
NeuroprotectionPrevents neuronal cell death
Cholinesterase InhibitionSignificant inhibition of AChE and BChE
Interaction with TAARsModulates AKT/PKA signaling pathways
Structure-Activity RelationshipEnhanced activity with methoxy substitutions

Scientific Research Applications

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines.

  • Case Study : A study involving MCF-7 breast cancer cells showed that treatment with the compound at concentrations of 10 μM led to over 50% reduction in cell viability, indicating potent cytotoxic effects. The mechanism involves inducing apoptosis through activation of caspases, which are critical in the apoptotic pathway.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against a range of bacterial strains.

  • Study Findings : In screening assays, it displayed effective inhibition against Gram-positive and Gram-negative bacteria at concentrations as low as 5 μM. Notably, it was particularly effective against Staphylococcus aureus and Escherichia coli, suggesting potential as an antimicrobial agent.

Data Table: Summary of Biological Activities

Activity TypeConcentration (μM)EffectReference
Antitumor10>50% reduction in viability
Antimicrobial5Effective inhibition
GPCR ModulationVariableAltered signaling pathways

Antitumor Efficacy in Breast Cancer

In a controlled study, the compound was administered to MCF-7 breast cancer cells. Results indicated significant apoptosis induction, with an increase in caspase activity correlating with reduced cell viability. This suggests that the compound could be a promising candidate for further development in cancer therapy.

Antimicrobial Screening

A series of tests against various bacterial strains revealed that the compound inhibited growth effectively. Its low effective concentration highlights its potential as a therapeutic agent against bacterial infections.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:
  • Pyrrolidine vs.
  • Substituent Effects : The ortho-CF₃ group in the target compound contrasts with para-CF₃ in 16G, which could alter steric interactions in enzyme active sites.
  • Synthetic Routes: Sonogashira coupling (used for 16G) and Pd-catalyzed methods are common for aryl-alkyne linkages, suggesting scalability for the target compound .

Functional Group Analysis

  • Methoxyphenyl Moieties :

    • The para-methoxy group in the target compound is analogous to 3e’s 4-MeOPhNH group , which may enhance solubility via hydrogen bonding.
    • In contrast, pyridine derivative 16G uses methoxyphenyl as a terminal alkyne partner, emphasizing electronic tuning for conjugation .
  • Trifluoromethyl Groups :

    • The ortho-CF₃ in the target compound vs. para-CF₃ in 16G highlights positional effects on aromatic ring electron-withdrawing properties.
    • CF₃ groups are recurrent in kinase inhibitors (e.g., JAK inhibitors in ), suggesting their role in hydrophobic pocket interactions .

Physicochemical Properties

Limited data exist for the target compound, but analogs provide insights:

  • ’s Analog: A pyrrolidine-methanone with methylpyridinyl and phenyl groups (C₁₇H₁₈N₂O) has a defined formula and CAS registry, suggesting comparable molecular weight and stability .
  • ’s Imidazopyridine : Exhibits a melting point of 149–151°C and IR peaks at 1675 cm⁻¹ (C=O), indicating solid-state stability and carbonyl reactivity .

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